molecular formula C12H13NO B8653632 2-(1-METHYLETHYL)-3-QUINOLINOL

2-(1-METHYLETHYL)-3-QUINOLINOL

Cat. No.: B8653632
M. Wt: 187.24 g/mol
InChI Key: YQNSLMLGGGCLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-METHYLETHYL)-3-QUINOLINOL is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound this compound is characterized by the presence of an isopropyl group at the second position and a hydroxyl group at the third position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-(1-METHYLETHYL)-3-QUINOLINOL, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods such as:

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(1-METHYLETHYL)-3-QUINOLINOL involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-propan-2-ylquinolin-3-ol

InChI

InChI=1S/C12H13NO/c1-8(2)12-11(14)7-9-5-3-4-6-10(9)13-12/h3-8,14H,1-2H3

InChI Key

YQNSLMLGGGCLFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2C=C1O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of toluene-4-sulfonic acid 2-isopropyl-quinolin-3-yl ester (1.31 g, 3.8 mmol), 0.64 g (11.4 mmol) of KOH in 10 mL of water, and 50 mL of p-dioxane was heated to refluxe for 1.5 hours until completion. The p-dioxane was removed under reduced pressure and the residue was diluted with water and acidified with 1N HCl to pH=6. The aqueous solution was extracted with ethyl acetate and the combined organic layers were washed with brine, dried (MgSO4) and concentrated under reduced pressure to afford quantitatively 0.71 g of 2-isopropyl-quinolin-3-ol
Name
toluene-4-sulfonic acid 2-isopropyl-quinolin-3-yl ester
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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